molecular formula C13H15FO B1327675 Cyclobutyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-88-2

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone

Cat. No. B1327675
M. Wt: 206.26 g/mol
InChI Key: OYLGIKWRKQNRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclobutyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C13H15FO . It is used in research and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “Cyclobutyl 2-(4-fluorophenyl)ethyl ketone” consists of a cyclobutyl group, a 4-fluorophenyl group, and an ethyl ketone group. The molecular weight of the compound is 206.26 g/mol.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone and related compounds have been utilized in various synthetic methodologies, demonstrating their versatility in chemical reactions. For instance, the ethylaluminum dichloride-promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, prepared by conjugate addition of 1-alkenylmagnesium bromides with 1-cyclobutenyl ketones, leads to the formation of various 1,2-disubstituted 4-acyl-1-cyclohexenes (Fujiwara & Takeda, 1990). This showcases the application of cyclobutyl ketones in ring expansion reactions, contributing to the synthesis of more complex cyclic structures.

Cyclization Reactions

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone analogs have been explored in cyclization reactions. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, for example, leads to the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, highlighting their potential in constructing nitrogen-containing heterocycles (Uchiyama et al., 1998).

Reactivity Studies

The study of tertiary arylcarbinyloxyl radicals bearing alpha-cyclopropyl and alpha-cyclobutyl groups has provided insights into the reactivity of these radicals, with cyclobutyl groups undergoing specific beta-scission reactions. This research contributes to a deeper understanding of the structural effects on the stability and reactivity of carbinyloxyl radicals, which is crucial for designing radical-mediated synthetic transformations (Bietti et al., 2005).

Spiroannelation and Rearrangement Reactions

Cyclobutyl phenyl sulfoxide and derivatives have been used in the spiroannelation of cyclopentanone, demonstrating their utility in forming spiro compounds, which are valuable structures in medicinal chemistry and natural product synthesis (Fitjer et al., 1995). Additionally, the rearrangement of cyclobutyl methanol to yield norbornanes and cerapicol highlights the potential of cyclobutyl compounds in complex molecular transformations (El-Hachach et al., 1999).

Safety And Hazards

“Cyclobutyl 2-(4-fluorophenyl)ethyl ketone” should be handled with care. It’s recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray. The compound should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-cyclobutyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLGIKWRKQNRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644607
Record name 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(4-fluorophenyl)ethyl ketone

CAS RN

898768-88-2
Record name 1-Cyclobutyl-3-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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